molecular formula C21H22N2O4 B4715068 1-acetyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-4-piperidinecarboxamide

1-acetyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-4-piperidinecarboxamide

Cat. No. B4715068
M. Wt: 366.4 g/mol
InChI Key: VNEVXGIDRKOFPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-4-piperidinecarboxamide, also known as AM-404, is a synthetic cannabinoid receptor agonist. It was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

1-acetyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-4-piperidinecarboxamide exerts its effects by binding to the cannabinoid receptors CB1 and CB2, which are found throughout the body, including the brain and immune system. It also inhibits the reuptake of the endocannabinoid anandamide, which is involved in pain and inflammation signaling.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to have neuroprotective effects in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to have anti-convulsant effects in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

1-acetyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-4-piperidinecarboxamide has several advantages for lab experiments, including its selectivity for the cannabinoid receptors CB1 and CB2, which allows for more precise targeting of these receptors. However, one limitation is that it may have off-target effects on other receptors, which could complicate data interpretation.

Future Directions

There are several future directions for research on 1-acetyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-4-piperidinecarboxamide. One area of interest is its potential use as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is its potential use as a treatment for anxiety and depression, as it has been shown to have anxiolytic and antidepressant effects in animal models. Additionally, further research is needed to fully understand the mechanisms underlying its neuroprotective effects in neurological disorders.

Scientific Research Applications

1-acetyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and neurological disorders. It has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. Additionally, it has been shown to have neuroprotective effects in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-acetyl-N-(2-methoxydibenzofuran-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-13(24)23-9-7-14(8-10-23)21(25)22-17-12-19-16(11-20(17)26-2)15-5-3-4-6-18(15)27-19/h3-6,11-12,14H,7-10H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEVXGIDRKOFPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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